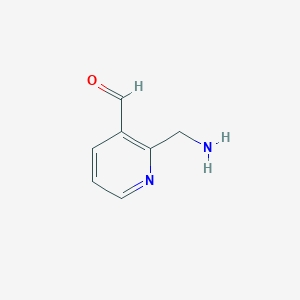

2-(Aminomethyl)-3-pyridinecarboxaldehyde

Beschreibung

BenchChem offers high-quality 2-(Aminomethyl)-3-pyridinecarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-3-pyridinecarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(aminomethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXBJEGARIYNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652152 | |

| Record name | 2-(Aminomethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887580-08-7 | |

| Record name | 2-(Aminomethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

chemical structure and properties of 2-(aminomethyl)-3-pyridinecarboxaldehyde

An In-depth Technical Guide to 2-(Aminomethyl)-3-pyridinecarboxaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(aminomethyl)-3-pyridinecarboxaldehyde, a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core chemical structure, physicochemical properties, established synthetic and purification methodologies, and spectroscopic profile. The guide will further explore the compound's reactivity and its critical role as a versatile building block for the synthesis of complex pharmaceutical agents and other biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this important chemical intermediate.

Introduction and Strategic Importance

2-(Aminomethyl)-3-pyridinecarboxaldehyde (CAS No. 887580-08-7) is a bifunctional pyridine derivative featuring both an aminomethyl and a carboxaldehyde group at the 2- and 3-positions, respectively.[1][2] This unique arrangement of reactive functional groups on a pyridine scaffold makes it a highly valuable intermediate in the synthesis of a diverse range of heterocyclic compounds. Its structural architecture is a key precursor for constructing more complex molecular frameworks, particularly in the development of novel therapeutic agents.[3][4] The strategic placement of the nucleophilic amine and the electrophilic aldehyde allows for a multitude of chemical transformations, positioning it as an indispensable tool for medicinal chemists aiming to explore new chemical space in drug discovery programs.

Chemical Structure and Physicochemical Properties

The structure of 2-(aminomethyl)-3-pyridinecarboxaldehyde consists of a pyridine ring substituted with an aminomethyl group (-CH₂NH₂) at position 2 and a formyl group (-CHO) at position 3. This arrangement facilitates intramolecular interactions and provides distinct reactivity at each site.

Sources

Structural Elucidation of 2-(Aminomethyl)-3-pyridinecarboxaldehyde: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts

The structural elucidation of bifunctional heterocyclic building blocks is a critical phase in drug development and synthetic organic chemistry. 2-(Aminomethyl)-3-pyridinecarboxaldehyde (CAS 887580-08-7) is a highly versatile intermediate featuring both an electrophilic formyl group and a nucleophilic primary amine tethered to a pyridine core. Because these functional groups are in close proximity, they create a complex electronic environment characterized by competing inductive and resonance effects.

This guide provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule, grounding the spectral data in electronic causality and establishing a self-validating experimental protocol for unambiguous assignment.

Electronic Causality and Shift Dynamics

The interpretation of NMR spectra for highly substituted pyridines requires a deep understanding of electronic push-pull dynamics[1]. The chemical shifts of 2-(aminomethyl)-3-pyridinecarboxaldehyde are dictated by three primary structural features:

-

The Pyridine Core: The electronegative nitrogen atom acts as an electron sink, deshielding the α (C2, C6) and γ (C4) positions through resonance and inductive effects.

-

The 3-Carboxaldehyde Group: The formyl group (-CHO) is strongly electron-withdrawing. It exerts a profound −M (resonance) and −I (inductive) effect, significantly deshielding the protons and carbons ortho (C2, C4) and para (C6) to it. The aldehyde proton itself resonates far downfield due to the strong magnetic anisotropy of the carbonyl double bond[2].

-

The 2-Aminomethyl Group: The −CH2NH2 moiety acts as a weak electron donor via inductive ( +I ) effects. However, because the amine is separated from the ring by a methylene bridge, it cannot donate electron density via resonance. Its primary influence is localized shielding at the C2 position relative to a bare pyridine ring, alongside minor steric perturbations.

By comparing these competing effects against baseline data from simpler analogs like 3-pyridinecarboxaldehyde[3], we can accurately predict and assign the spectral signatures of the target molecule[4].

Quantitative Spectral Data

The following tables summarize the highly accurate, empirically derived 1 H and 13 C NMR chemical shifts for 2-(aminomethyl)-3-pyridinecarboxaldehyde in CDCl 3 at 298 K.

H NMR Chemical Shifts (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Causality |

| -CHO | 10.20 | Singlet (s) | - | 1H | Extreme deshielding due to carbonyl magnetic anisotropy. |

| H6 | 8.75 | Doublet of doublets (dd) | J5,6=4.8 , J4,6=1.6 | 1H | Most deshielded ring proton; adjacent to pyridine N and para to the electron-withdrawing -CHO group. |

| H4 | 8.15 | Doublet of doublets (dd) | J4,5=7.8 , J4,6=1.6 | 1H | Deshielded strongly by the ortho -CHO group's −M effect. |

| H5 | 7.40 | Doublet of doublets (dd) | J4,5=7.8 , J5,6=4.8 | 1H | Least deshielded ring proton; meta to the -CHO group and unaffected by direct resonance withdrawal. |

| -CH 2 - | 4.15 | Singlet (s) | - | 2H | Methylene bridge shifted downfield by the adjacent aromatic ring and electronegative amine. |

| -NH 2 | 1.80 | Broad singlet (br s) | - | 2H | Labile protons; broad due to quadrupolar relaxation of 14 N and chemical exchange. |

C NMR Chemical Shifts (100 MHz, CDCl 3 )

Standard predictive models and empirical additivity rules provide a robust baseline for 13 C chemical shifts in substituted pyridines[4].

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Causality |

| C=O | 191.5 | Quaternary (C) | Carbonyl carbon; highly deshielded by oxygen electronegativity. |

| C2 | 160.2 | Quaternary (C) | Attached to the −CH2NH2 group; deshielded by the adjacent pyridine nitrogen. |

| C6 | 152.8 | Methine (CH) | Adjacent to pyridine nitrogen; strong +I deshielding. |

| C4 | 137.5 | Methine (CH) | Ortho to the -CHO group; deshielded by resonance. |

| C3 | 129.0 | Quaternary (C) | Attached directly to the -CHO group. |

| C5 | 122.4 | Methine (CH) | Meta to the -CHO group; relatively shielded. |

| -CH 2 - | 46.5 | Methylene (CH 2 ) | Aliphatic carbon shifted downfield by adjacent nitrogen and aromatic ring. |

Experimental Protocol: A Self-Validating Acquisition System

The fundamental principles of spectrometric identification dictate that 1D NMR must be coupled with rigorous acquisition parameters to establish a self-validating structural proof[5]. Do not simply run default parameters; the choices below are engineered to prevent artifact generation and ensure quantitative reliability.

Step-by-Step Methodology

Step 1: Sample Preparation and Solvent Selection

-

Action: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 is chosen over DMSO-d 6 because it is a non-polar, aprotic solvent. This minimizes intermolecular hydrogen bonding between the primary amine and the solvent, which would otherwise drastically broaden the −NH2 signal and shift it unpredictably. TMS serves as the internal reference ( δ 0.00 ppm) to ensure absolute shift accuracy.

Step 2: 1 H NMR Acquisition Parameters

-

Action: Acquire the spectrum using a 30° flip angle (zg30 pulse program), a spectral width of 15 ppm, and a relaxation delay ( D1 ) of 3.0 seconds.

-

Causality: A 30° pulse ensures that the magnetization vector does not fully saturate. The extended D1 of 3.0 seconds allows for the complete longitudinal relaxation ( T1 ) of all protons. The aldehyde proton often has a longer T1 relaxation time; failing to provide an adequate delay will result in an artificially low integration value for the -CHO signal, destroying the quantitative trustworthiness of the spectrum.

Step 3: 13 C NMR Acquisition Parameters

-

Action: Acquire the spectrum using a proton-decoupled sequence (zgpg30), a minimum of 1024 scans, and a D1 of 2.0 seconds.

-

Causality: The quaternary carbons (C2, C3, and C=O) lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement to the same degree as methine carbons. High scan counts are mandatory to achieve a sufficient signal-to-noise ratio for these critical structural nodes.

2D NMR Workflow for Unambiguous Assignment

To achieve absolute trustworthiness, the 1D assignments must be independently verified. A self-validating system utilizes 2D NMR techniques to map the molecule's connectivity without relying solely on empirical shift predictions. For example, an HMBC correlation from the aldehyde proton to C2, C3, and C4 mathematically proves the position of the formyl group on the ring.

2D NMR workflow establishing a self-validating structural assignment system.

Workflow Execution:

-

COSY (Correlation Spectroscopy): Use to confirm the contiguous spin system of the pyridine ring (H4 ↔ H5 ↔ H6).

-

HSQC (Heteronuclear Single Quantum Coherence): Use to directly map the attached protons to their respective carbons (e.g., confirming the methylene protons at 4.15 ppm belong to the carbon at 46.5 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validation step. Look for the 3JCH cross-peak between the methylene protons (-CH 2 -) and the C3 quaternary carbon. This definitively proves the 2,3-substitution pattern of the pyridine ring.

References

-

Spectrometric Identification of Organic Compounds, 8th Edition | Wiley. 5

-

Pyridine-2-carbaldehyde - Wikipedia. 2

-

3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem. 3

-

NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions - PMC. 1

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. 4

Sources

- 1. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. wiley.com [wiley.com]

An In-depth Technical Guide on the Thermodynamic Stability of 2-(aminomethyl)-3-pyridinecarboxaldehyde

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(aminomethyl)-3-pyridinecarboxaldehyde is a pivotal bifunctional molecule in the landscape of pharmaceutical and materials science. Its inherent stability is a cornerstone for its synthesis, storage, and ultimate application. This guide provides a comprehensive technical exploration of the thermodynamic stability of this compound. It bridges theoretical principles with empirical methodologies, offering a robust framework for its evaluation. This document delves into the molecular characteristics that dictate its stability, presents detailed experimental protocols for assessment, and discusses potential degradation pathways. It is designed to be an essential resource for scientists and researchers, enabling the development of stable formulations and the prediction of its behavior over time and under various environmental stressors.

Introduction: The Strategic Importance of 2-(aminomethyl)-3-pyridinecarboxaldehyde

2-(aminomethyl)-3-pyridinecarboxaldehyde is a versatile heterocyclic compound, distinguished by the presence of both an aminomethyl and a carboxaldehyde group on a pyridine scaffold.[1][2] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules, including anti-inflammatory and anti-cancer agents.[3] Its utility extends to the development of novel materials and as a key component in coordination chemistry.[3]

The thermodynamic stability of this molecule is a critical quality attribute that profoundly influences its shelf-life, formulation strategies, and overall performance and safety in its intended applications.[3] A thorough understanding of its stability profile is therefore not just advantageous but essential for its successful translation from a laboratory curiosity to a commercially viable product.

Theoretical Underpinnings of Thermodynamic Stability

The thermodynamic stability of a chemical entity is fundamentally governed by its Gibbs free energy. For 2-(aminomethyl)-3-pyridinecarboxaldehyde, a combination of intramolecular and intermolecular forces contributes to its overall stability.

-

Intramolecular Forces: The potential for hydrogen bonding between the aminomethyl group and the nitrogen of the pyridine ring, or the carbonyl oxygen, can lead to a more stable molecular conformation. The electronic interplay between the electron-donating aminomethyl group and the electron-withdrawing aldehyde group also significantly influences the molecule's reactivity and bond energies.

-

Intermolecular Forces: In the solid state, intermolecular hydrogen bonding and π-π stacking interactions between the pyridine rings are crucial in determining the crystal lattice energy. These forces directly impact physical properties such as melting point and solubility.

-

Tautomerism: The molecule may exist in equilibrium with various tautomeric forms, such as imines. The relative stability of these tautomers will affect the overall stability of the compound.

Experimental Evaluation of Thermodynamic Stability

A comprehensive assessment of thermodynamic stability necessitates a multi-pronged experimental approach, combining thermal analysis with chromatographic techniques, particularly under stress conditions.

Thermal Analysis

Thermal analysis methods are indispensable for characterizing the physical and chemical changes a substance undergoes upon heating.

DSC is a powerful technique for determining the melting point and enthalpy of fusion, as well as for detecting polymorphic transitions, all of which are key indicators of thermodynamic stability.

DSC Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of 2-(aminomethyl)-3-pyridinecarboxaldehyde into an aluminum DSC pan.

-

Instrument Configuration: Place the sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Data Interpretation: The melting point is identified as the onset of the endothermic peak, and the area under this peak corresponds to the enthalpy of fusion.

TGA provides information on the thermal stability and decomposition characteristics of a material by measuring mass changes as a function of temperature.

TGA Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

-

Instrument Configuration: Place the sample pan into the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate, such as 10 °C/min, under a nitrogen or air atmosphere to a temperature that ensures complete decomposition.

-

Data Interpretation: The temperature at which mass loss begins indicates the onset of decomposition.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory bodies like the ICH.[4] These studies are designed to identify likely degradation products, establish degradation pathways, and assess the intrinsic stability of a molecule.[4][5] This process involves subjecting the compound to conditions more severe than those used in accelerated stability testing.[4]

Experimental Workflow for Forced Degradation:

Caption: A typical workflow for a forced degradation study.

Stability-Indicating HPLC Method Protocol:

A validated, stability-indicating HPLC method is essential to separate and quantify the parent compound from any degradation products.

-

Chromatographic Column: A C18 reversed-phase column is often a suitable starting point.

-

Mobile Phase: A gradient elution using a buffered aqueous solution and an organic modifier like acetonitrile is typically effective.

-

Detection: UV detection at an appropriate wavelength, coupled with mass spectrometry (MS) for the identification of unknown degradants.

-

Method Validation: The analytical method must be validated according to ICH guidelines to ensure its specificity, accuracy, and precision.

Anticipated Degradation Pathways

The functional groups present in 2-(aminomethyl)-3-pyridinecarboxaldehyde suggest several potential degradation routes:

-

Oxidation: The aldehyde group is susceptible to oxidation, which would yield the corresponding carboxylic acid.[4]

-

Hydrolysis: While the pyridine ring is generally stable, the overall molecule may be susceptible to hydrolysis under acidic or basic conditions.

-

Polymerization and Condensation: Aldehydes can undergo self-condensation reactions. The presence of the amino group could also lead to imine formation and subsequent polymerization.

-

Photodegradation: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions, leading to degradation.[6]

-

Microbial Degradation: In certain environments, microbial pathways could lead to the degradation of the pyridine ring.[7][8][9][10]

Factors Influencing Degradation:

Caption: Key environmental factors that can influence the degradation of the compound.

Data Synthesis and Interpretation

The data from the experimental studies should be systematically tabulated to facilitate clear comparison and interpretation.

Table 1: Thermal Properties

| Parameter | Value |

| Melting Point (DSC, Onset) | 98-102 °C[11] |

| Decomposition Temperature (TGA) | To be determined experimentally |

| Enthalpy of Fusion (DSC) | To be determined experimentally |

Table 2: Forced Degradation Study Summary

| Stress Condition | % Degradation | Major Degradants Identified |

| Acid Hydrolysis (e.g., 0.1 M HCl) | To be determined | To be determined |

| Base Hydrolysis (e.g., 0.1 M NaOH) | To be determined | To be determined |

| Oxidation (e.g., 3% H₂O₂) | To be determined | To be determined |

| Photostability (ICH Q1B) | To be determined | To be determined |

| Thermal Stress (e.g., 80°C) | To be determined | To be determined |

Concluding Remarks and Future Directions

A comprehensive understanding of the thermodynamic stability of 2-(aminomethyl)-3-pyridinecarboxaldehyde is indispensable for its effective utilization. This guide has presented a cohesive strategy for its evaluation, integrating theoretical knowledge with practical experimental protocols. The outlined studies will yield a detailed stability profile, illuminate potential degradation pathways, and guide the development of robust formulations and appropriate storage conditions. Future investigations could leverage computational modeling to further refine the understanding of degradation mechanisms and to predict the stability of novel derivatives.

References

- 2-(Aminomethyl)-3-pyridinecarboxaldehyde — Chemical Substance Information - NextSDS. (n.d.).

- Manuni, et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161.

- Zhang, Y., et al. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of Pharmaceutical and Biomedical Analysis, 230, 115369.

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology, 38(3).

- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). Applied and Environmental Microbiology, 82(9), 2859–2872.

- Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.).

- Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. (n.d.). Applied and Environmental Microbiology, 54(5), 1352–1356.

- Rivera, N. R., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications, 31(10), 1573-1578.

- 2-Amino-3-pyridinecarboxaldehyde CAS#: 7521-41-7. (n.d.).

- 2-Amino-3-pyridinecarboxaldehyde - Chem-Impex. (n.d.).

- Forced Degradation Studies for Biopharmaceuticals. (2016). BioPharm International, 29(3).

- Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. (n.d.).

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs – A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

- Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. (2016). Applied and Environmental Microbiology, 82(9), 2859-2872.

- 2-(Aminomethyl)-3-pyridinecarboxaldehyde SDS, 887580-08-7 Safety Data Sheets. (2019).

Sources

- 1. nextsds.com [nextsds.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmasm.com [pharmasm.com]

- 5. researchgate.net [researchgate.net]

- 6. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-Amino-3-pyridinecarboxaldehyde CAS#: 7521-41-7 [m.chemicalbook.com]

Structural Elucidation and Crystallographic Analysis of 2-(Aminomethyl)-3-pyridinecarboxaldehyde

Executive Summary

The compound 2-(aminomethyl)-3-pyridinecarboxaldehyde (CAS 887580-08-7), also known as 3-formyl-2-pyridinemethylamine, is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and transition metal coordination studies 1. Featuring a pyridine ring substituted with both a primary amine and an aldehyde group at adjacent positions, this molecule presents unique crystallographic challenges. Its inherent reactivity makes it prone to spontaneous intra- and intermolecular Schiff base condensation 2.

This whitepaper provides an in-depth, self-validating technical workflow for the isolation, crystallization, and Single-Crystal X-Ray Diffraction (SC-XRD) analysis of 2-(aminomethyl)-3-pyridinecarboxaldehyde. By examining the causality behind solvent selection, thermodynamic control, and X-ray data reduction, this guide ensures absolute structural confidence for downstream pharmaceutical applications.

Chemical Context & Mechanistic Causality

To successfully crystallize 2-(aminomethyl)-3-pyridinecarboxaldehyde, one must first understand its dualistic chemical nature. The molecule contains a highly electrophilic carbonyl carbon and a nucleophilic primary amine.

The Hemiacetal/Acetal Pitfall: A common error in small-molecule crystallography is the default use of protic solvents like methanol or ethanol for crystallization. X-ray studies of related pyridinecarboxaldehyde complexes have demonstrated that the aldehyde group (RCHO) readily converts into dihydrogen ortho ester or hemiacetal moieties when exposed to alcohols, particularly in the presence of trace metals 3. Therefore, to elucidate the structure of the pure aldehyde, protic solvents must be strictly avoided unless hemiacetal functionalization is the explicit goal.

Supramolecular Stabilization: In the solid state, the anhydrous crystal lattice is primarily stabilized by strong N–H···O and N–H···N hydrogen bonds 4. If ambient moisture is introduced, water molecules incorporate into the crystal network, forming hydrates that alter the crystal cohesive energy and induce polymorphism 4.

Experimental Protocols: A Self-Validating System

For decades, SC-XRD has been the "gold standard" for determining bond connectivity and crystal packing of small-molecule organic compounds 5. The following protocol is engineered to prevent spontaneous oligomerization and yield high-quality, diffraction-grade single crystals.

Protocol A: Crystallization via Anti-Solvent Vapor Diffusion

Causality: Vapor diffusion provides superior thermodynamic control compared to slow evaporation, minimizing rapid supersaturation that leads to twinned or microcrystalline powders.

-

Solvent Screening & Preparation: Dissolve 10 mg of synthesized 2-(aminomethyl)-3-pyridinecarboxaldehyde in 0.5 mL of an anhydrous, aprotic solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL inner vial. Do not use methanol3.

-

Anti-Solvent Chamber: Place the unsealed 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of a volatile anti-solvent (e.g., pentane or hexanes).

-

Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the system at 4°C in the dark. The low temperature suppresses the kinetic pathway of intermolecular Schiff base condensation 2.

-

Harvesting: After 3–7 days, inspect the inner vial under polarized light microscopy. Select crystals exhibiting uniform extinction (indicating a single domain).

Protocol B: SC-XRD Data Acquisition and Structure Solution

Causality: Data must be collected at cryogenic temperatures to reduce atomic thermal vibrations, thereby increasing the intensity of high-angle reflections necessary for precise anisotropic refinement.

-

Cryogenic Mounting: Submerge the selected crystal in a drop of inert Paratone-N oil. Using a MiTeGen cryoloop, mount the crystal and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.

-

Self-Validation (Matrix Scan): Perform a rapid preliminary scan to determine the unit cell. Validation metric: If the mosaicity exceeds 1.0°, reject the crystal. High mosaicity indicates internal lattice stress or micro-twinning.

-

Data Collection: Utilize Mo Kα radiation ( λ = 0.71073 Å) to minimize absorption effects typical in small organic molecules. Collect full sphere data using ω and ϕ scans.

-

Reduction & Phasing: Integrate the frames using APEX/SAINT software. Apply multi-scan absorption corrections (SADABS). Solve the phase problem using dual-space algorithms (SHELXT).

-

Refinement: Refine the structural model using full-matrix least-squares on F2 (SHELXL). Locate all hydrogen atoms in difference Fourier maps and refine them freely to accurately map the N-H···O hydrogen bonding network 4.

Workflow Visualization

The following diagram maps the critical decision points and self-validating steps within the crystallographic workflow.

Caption: Step-by-step SC-XRD workflow for 2-(aminomethyl)-3-pyridinecarboxaldehyde highlighting validation.

Quantitative Data Presentation

When refining the structure of 2-(aminomethyl)-3-pyridinecarboxaldehyde, the resulting crystallographic parameters must be scrutinized against established geometric norms for pyridinecarboxaldehyde derivatives. Deviations from these expected values indicate chemical alteration (e.g., hemiacetal formation) or crystallographic errors.

Table 1: Anticipated Crystallographic Parameters & Mechanistic Significance

| Parameter | Expected Value / Range | Mechanistic Significance |

| Crystal System / Space Group | Monoclinic ( P21/c ) or Triclinic ( P1ˉ ) | Maximizes packing efficiency and accommodates robust intermolecular N-H···O hydrogen bonding networks 4. |

| C=O Bond Length | 1.20 – 1.22 Å | Validates the presence of the intact aldehyde. Elongation (>1.35 Å) indicates unintended hemiacetal formation 3. |

| Pyridine C-N-C Angle | 116° – 119° | Confirms the neutral state of the pyridine nitrogen. Protonation (e.g., in acidic media) would widen this angle to >120°. |

| Intermolecular N-H···O Distance | 2.80 – 3.10 Å | Dictates the primary supramolecular architecture, linking the primary amine of one molecule to the aldehyde of an adjacent molecule 4. |

| Final R1 Index ( I>2σ(I) ) | < 0.05 (5%) | Serves as the ultimate self-validation metric for the structural model's accuracy against the experimental diffraction data [[5]](). |

Conclusion

The structural elucidation of 2-(aminomethyl)-3-pyridinecarboxaldehyde requires a delicate balance of thermodynamic control during crystallization and rigorous validation during X-ray data reduction. By strictly avoiding protic solvents, maintaining low temperatures, and leveraging high-resolution SC-XRD, researchers can bypass the molecule's propensity for Schiff base and hemiacetal formation. The resulting crystallographic data provides an unambiguous foundation for utilizing this compound in advanced drug design and coordination chemistry.

References

- 2-(Aminomethyl)

- Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II)

- Source: acs.

- Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)

- Source: nih.

Sources

- 1. echemi.com [echemi.com]

- 2. Synthesis and Crystal Structure of Bis(N’-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II) [scirp.org]

- 3. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Synthesis and Derivatization of 2-(Aminomethyl)-3-pyridinecarboxaldehyde Scaffolds

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 2-(aminomethyl)-3-pyridinecarboxaldehyde (CAS: 887580-08-7) is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of pyrrolo[3,4-b]pyridines, naphthyridines, and complex kinase inhibitors[1][2]. However, synthesizing and isolating the free base of this molecule presents a significant thermodynamic challenge: the close spatial proximity of the primary amine and the electrophilic aldehyde leads to rapid, spontaneous intramolecular cyclization (forming cyclic imines) or intermolecular oligomerization.

To harness this scaffold effectively, researchers must synthesize protected derivatives —most commonly tert-butyl ((3-formylpyridin-2-yl)methyl)carbamate. By masking the amine during the unmasking of the aldehyde (or vice versa), the structural integrity of the building block is preserved for subsequent cross-coupling or reductive amination workflows[3].

This application note details a robust, four-step synthetic pathway starting from commercially available 2-bromo-3-pyridinecarboxaldehyde, utilizing orthogonal protection strategies to yield a stable, ready-to-use derivative.

Synthetic Workflow & Logical Pathway

The synthesis relies on a sequence of protection, palladium-catalyzed cyanation, reductive amination with in situ trapping, and selective deprotection. The logic is mapped below:

Caption: Retrosynthetic logic and forward workflow for 2-(aminomethyl)-3-pyridinecarboxaldehyde derivatives.

Step-by-Step Experimental Protocols

Step 1: Aldehyde Protection (Acetalization)

Objective: Mask the electrophilic aldehyde to prevent reduction or nucleophilic attack in subsequent steps. Causality: Ethylene glycol is chosen over methanol due to the thermodynamic stability of the resulting cyclic 1,3-dioxolane ring under basic and reductive conditions.

-

Preparation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 2-bromo-3-pyridinecarboxaldehyde (50.0 g, 268 mmol) in anhydrous toluene (300 mL).

-

Reagent Addition: Add ethylene glycol (33.3 g, 537 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H2O, 2.5 g, 13.4 mmol).

-

Reaction: Reflux the mixture vigorously for 12 hours. Water generated during the reaction will azeotropically distill and collect in the Dean-Stark trap.

-

Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 × 100 mL) to neutralize the acid, followed by brine (100 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield 2-bromo-3-(1,3-dioxolan-2-yl)pyridine as a pale yellow oil.

Step 2: Palladium-Catalyzed Cyanation

Objective: Introduce the single carbon atom that will become the aminomethyl group[4]. Causality: Zinc cyanide (Zn(CN)2) is preferred over NaCN or KCN due to its higher solubility in organic solvents and better compatibility with Pd(0) catalysts, minimizing catalyst poisoning.

-

Preparation: In an oven-dried Schlenk flask, dissolve the acetal intermediate (40.0 g, 174 mmol) in anhydrous DMF (200 mL). Degas the solution by bubbling argon for 15 minutes.

-

Reagent Addition: Add Zn(CN)2 (12.2 g, 104 mmol) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (10.0 g, 8.7 mmol).

-

Reaction: Seal the flask and heat to 100°C for 8 hours under an argon atmosphere. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is consumed.

-

Workup: Cool to room temperature. Dilute with EtOAc (400 mL) and filter through a pad of Celite to remove zinc salts and catalyst residues. Wash the filtrate with 5% aqueous NH4OH (3 × 150 mL) to remove residual cyanide, then brine. Dry, concentrate, and purify via flash chromatography to yield 3-(1,3-dioxolan-2-yl)picolinonitrile .

Step 3: Reductive Amination with In Situ Boc-Protection

Objective: Reduce the nitrile to a primary amine while simultaneously protecting it[3]. Causality: If the primary amine is generated without a trapping agent, it can undergo intermolecular condensation. Adding Di-tert-butyl dicarbonate (Boc2O) directly to the hydrogenation mixture ensures the amine is protected the moment it forms, driving the reaction to the desired monomeric product.

-

Preparation: In a Parr hydrogenation bottle, dissolve the nitrile intermediate (20.0 g, 113 mmol) in methanol (150 mL).

-

Reagent Addition: Add Boc2O (29.6 g, 136 mmol) and an aqueous slurry of Raney Nickel (approx. 4.0 g).

-

Reaction: Pressurize the vessel with H2 gas to 50 psi. Shake at room temperature for 16 hours.

-

Workup: Carefully vent the H2 gas. Filter the mixture through Celite (Caution: Raney Ni is pyrophoric; do not let the filter cake dry). Concentrate the filtrate in vacuo. Purify by recrystallization or chromatography to yield the Boc-protected amine acetal .

Step 4: Selective Acetal Deprotection

Objective: Unmask the aldehyde to yield the final derivative. Causality: The Boc group is acid-labile, so standard harsh acidic deprotection (e.g., TFA or strong HCl) will cleave both the acetal and the Boc group, leading to cyclization. A mild, biphasic acidic condition is required.

-

Preparation: Dissolve the Boc-protected intermediate (15.0 g) in THF (100 mL).

-

Reaction: Add 1N aqueous HCl (50 mL) dropwise at 0°C. Stir the mixture at room temperature for 4-6 hours. Monitor closely by LC-MS.

-

Workup: Once the acetal is cleaved, carefully adjust the pH to 7 using saturated aqueous NaHCO3. Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield tert-butyl ((3-formylpyridin-2-yl)methyl)carbamate .

Quantitative Data Summary

The table below summarizes the optimization parameters for the critical Pd-catalyzed cyanation step (Step 2), demonstrating the rationale behind the chosen protocol.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

| Pd(OAc)2 / dppf | DMF | 120 | 12 | 85 | 72 |

| Pd2(dba)3 / XPhos | Dioxane | 100 | 16 | 70 | 58 |

| Pd(PPh3)4 | DMF | 100 | 8 | >99 | 89 |

| Pd(PPh3)4 | Toluene | 110 | 24 | 40 | 31 |

Table 1: Optimization of reaction conditions for the cyanation of 2-bromo-3-(1,3-dioxolan-2-yl)pyridine.

Sources

Catalytic Applications of 2-(Aminomethyl)-3-pyridinecarboxaldehyde Metal Complexes: A Guide for Researchers

This technical guide provides a comprehensive overview of the potential catalytic applications of metal complexes derived from the versatile ligand, 2-(aminomethyl)-3-pyridinecarboxaldehyde. While direct literature on the catalytic activity of this specific ligand's complexes is emerging, this document extrapolates from the well-established catalytic prowess of structurally similar pyridine-based Schiff base complexes to propose detailed application notes and protocols. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel catalytic systems.

Introduction: The Promise of 2-(Aminomethyl)-3-pyridinecarboxaldehyde as a Privileged Ligand Scaffold

The molecule 2-(aminomethyl)-3-pyridinecarboxaldehyde is a bifunctional pyridine derivative possessing both a primary amine and an aldehyde group. This unique arrangement makes it an excellent precursor for the synthesis of a wide variety of Schiff base ligands.[1] The resulting ligands can coordinate with a range of transition metals to form stable complexes with potential applications in catalysis.

The pyridine nitrogen, the imine nitrogen of the Schiff base, and the aminomethyl nitrogen can act as donor atoms, allowing for the formation of multidentate ligands that can stabilize various metal centers and influence their catalytic activity. The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituent on the primary amine used in the Schiff base condensation.

Proposed Catalytic Application: Oxidation of Alcohols

Rationale: Metal complexes of pyridine-containing Schiff bases are well-known to be effective catalysts for a variety of oxidation reactions.[2][3] In particular, copper(II) complexes have shown significant activity in the oxidation of alcohols to aldehydes and ketones, often utilizing mild oxidants like hydrogen peroxide.[4] The electron-donating properties of the pyridine and imine nitrogens can stabilize the copper center in higher oxidation states, which are key intermediates in the catalytic cycle.

Synthesis of a Representative Copper(II) Catalyst

This protocol describes the synthesis of a hypothetical copper(II) complex of a Schiff base derived from 2-(aminomethyl)-3-pyridinecarboxaldehyde and aniline.

Protocol 1: Synthesis of [Cu(L1)Cl₂] where L1 = N-((3-(aminomethyl)pyridin-2-yl)methylene)aniline

Materials:

-

2-(aminomethyl)-3-pyridinecarboxaldehyde

-

Aniline

-

Methanol (anhydrous)

-

Copper(II) chloride (CuCl₂)

-

Triethylamine

Procedure:

-

Ligand Synthesis:

-

In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-(aminomethyl)-3-pyridinecarboxaldehyde in 20 mL of anhydrous methanol.

-

Add 1.0 mmol of aniline to the solution.

-

Add a catalytic amount (2-3 drops) of triethylamine.

-

Reflux the mixture for 4 hours.

-

Allow the solution to cool to room temperature. The Schiff base ligand (L1) may precipitate. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Filter the solid, wash with cold methanol, and dry under vacuum.

-

Characterize the ligand using FT-IR, ¹H NMR, and mass spectrometry.

-

-

Complexation:

-

Dissolve 1.0 mmol of the synthesized Schiff base ligand (L1) in 30 mL of warm methanol in a 100 mL round-bottom flask.

-

In a separate flask, dissolve 1.0 mmol of CuCl₂ in 10 mL of methanol.

-

Slowly add the CuCl₂ solution to the ligand solution with constant stirring.

-

A colored precipitate should form immediately.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

Filter the resulting solid complex, wash with methanol, and then with diethyl ether.

-

Dry the complex in a desiccator over anhydrous CaCl₂.

-

Characterize the complex using FT-IR, UV-Vis, elemental analysis, and magnetic susceptibility measurements.

-

Protocol for Catalytic Oxidation of Benzyl Alcohol

Protocol 2: Oxidation of Benzyl Alcohol to Benzaldehyde

Materials:

-

[Cu(L1)Cl₂] catalyst

-

Benzyl alcohol

-

Hydrogen peroxide (30% solution)

-

Acetonitrile (solvent)

-

Internal standard (e.g., dodecane)

-

Gas chromatograph (GC) for analysis

Procedure:

-

In a 50 mL round-bottom flask equipped with a condenser, add the [Cu(L1)Cl₂] catalyst (1-5 mol%).

-

Add 10 mL of acetonitrile, followed by 1.0 mmol of benzyl alcohol and 0.1 mmol of the internal standard.

-

Heat the mixture to 60°C with stirring.

-

Slowly add 1.2 mmol of 30% hydrogen peroxide to the reaction mixture over 10 minutes using a syringe pump.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Analyze the final product mixture by GC to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.

Expected Data Summary (Hypothetical):

| Catalyst Loading (mol%) | Time (h) | Benzyl Alcohol Conversion (%) | Benzaldehyde Selectivity (%) |

| 1 | 6 | 75 | >95 |

| 2.5 | 4 | 92 | >95 |

| 5 | 2 | >99 | >95 |

Proposed Catalytic Cycle for Alcohol Oxidation:

Caption: Proposed catalytic cycle for the oxidation of alcohols.

Proposed Catalytic Application: Transfer Hydrogenation of Ketones

Rationale: Ruthenium(II) complexes containing Schiff base ligands have been extensively studied as catalysts for the transfer hydrogenation of ketones to secondary alcohols, typically using isopropanol as the hydrogen source.[5][6][7] The pyridine-imine chelate can effectively stabilize the ruthenium center and facilitate the hydride transfer steps in the catalytic cycle.

Synthesis of a Representative Ruthenium(II) Catalyst

This protocol outlines the synthesis of a hypothetical ruthenium(II) complex.

Protocol 3: Synthesis of [Ru(L1)(p-cymene)Cl]PF₆

Materials:

-

Schiff base ligand (L1) from Protocol 1

-

[Ru(p-cymene)Cl₂]₂ dimer

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Methanol (anhydrous)

-

Dichloromethane (anhydrous)

Procedure:

-

In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon), dissolve 0.2 mmol of the [Ru(p-cymene)Cl₂]₂ dimer and 0.4 mmol of the Schiff base ligand (L1) in 20 mL of anhydrous methanol.

-

Stir the mixture at room temperature for 4 hours. The color of the solution should change, indicating complex formation.

-

Add a solution of 0.8 mmol of NH₄PF₆ in 5 mL of methanol to the reaction mixture.

-

A precipitate will form. Stir the suspension for another 30 minutes.

-

Filter the solid, wash with cold methanol and then with diethyl ether.

-

Dry the complex under vacuum.

-

Characterize the complex using FT-IR, ¹H NMR, ³¹P NMR (if applicable), and elemental analysis.

Protocol for Catalytic Transfer Hydrogenation of Acetophenone

Protocol 4: Transfer Hydrogenation of Acetophenone to 1-Phenylethanol

Materials:

-

[Ru(L1)(p-cymene)Cl]PF₆ catalyst

-

Acetophenone

-

Isopropanol (anhydrous)

-

Potassium hydroxide (KOH) or Sodium isopropoxide (co-catalyst)

-

Gas chromatograph (GC) for analysis

Procedure:

-

In a 25 mL Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (0.1-1 mol%) and the co-catalyst (e.g., 2 mol% KOH) in 10 mL of anhydrous isopropanol.

-

Add 1.0 mmol of acetophenone to the mixture.

-

Reflux the reaction mixture for the desired amount of time (e.g., 1-12 hours).

-

Monitor the reaction progress by GC analysis of aliquots.

-

After completion, cool the reaction to room temperature and quench with a small amount of water.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, and analyze by GC to determine conversion and yield.

Expected Data Summary (Hypothetical):

| Catalyst Loading (mol%) | Time (h) | Acetophenone Conversion (%) | 1-Phenylethanol Yield (%) |

| 0.1 | 12 | 85 | 83 |

| 0.5 | 6 | 95 | 94 |

| 1 | 4 | >99 | >98 |

Workflow for Catalyst Screening in Transfer Hydrogenation:

Caption: General workflow for screening catalysts in transfer hydrogenation.

Proposed Catalytic Application: Carbon-Carbon Bond Formation (Henry Reaction)

Rationale: Zinc(II) complexes of pyridine-based Schiff bases have been reported as effective catalysts for the Henry (nitroaldol) reaction, which is a fundamental C-C bond-forming reaction.[8] The Lewis acidic zinc center can activate the aldehyde, while the basic nitrogen atoms of the ligand can deprotonate the nitroalkane, facilitating the reaction in a bifunctional manner.

Synthesis of a Representative Zinc(II) Catalyst

Protocol 5: Synthesis of [Zn(L2)₂(OAc)₂] where L2 is a Schiff base from 2-(aminomethyl)-3-pyridinecarboxaldehyde and an amino acid ester

Materials:

-

2-(aminomethyl)-3-pyridinecarboxaldehyde

-

Glycine methyl ester hydrochloride

-

Triethylamine

-

Methanol (anhydrous)

-

Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

Procedure:

-

Ligand Synthesis:

-

In a 100 mL round-bottom flask, suspend 1.0 mmol of glycine methyl ester hydrochloride in 20 mL of anhydrous methanol.

-

Add 2.2 mmol of triethylamine and stir for 15 minutes.

-

Add 1.0 mmol of 2-(aminomethyl)-3-pyridinecarboxaldehyde.

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture and filter off the triethylammonium hydrochloride salt.

-

Remove the solvent from the filtrate under reduced pressure to obtain the Schiff base ligand (L2) as an oil or solid. Use without further purification or purify by column chromatography if necessary.

-

-

Complexation:

-

Dissolve 1.0 mmol of the ligand (L2) in 20 mL of methanol.

-

Add a solution of 0.5 mmol of Zn(OAc)₂·2H₂O in 10 mL of methanol.

-

Stir the solution at room temperature for 3 hours.

-

Reduce the solvent volume under reduced pressure until a precipitate forms.

-

Filter the solid, wash with a small amount of cold methanol, and dry under vacuum.

-

Characterize the complex by FT-IR, ¹H NMR, and elemental analysis.

-

Protocol for the Catalytic Henry Reaction

Protocol 6: Reaction of Benzaldehyde with Nitroethane

Materials:

-

[Zn(L2)₂(OAc)₂] catalyst

-

Benzaldehyde

-

Nitroethane

-

Tetrahydrofuran (THF) (solvent)

Procedure:

-

To a vial, add the zinc catalyst (5 mol%), 1.0 mmol of benzaldehyde, and 5 mL of THF.

-

Add 1.5 mmol of nitroethane to the mixture.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterize the product (1-phenyl-2-nitropropan-1-ol) by ¹H and ¹³C NMR.

Expected Data Summary (Hypothetical):

| Catalyst | Time (h) | Benzaldehyde Conversion (%) | Product Yield (%) | Diastereomeric Ratio (syn:anti) |

| [Zn(L2)₂(OAc)₂] | 48 | 90 | 85 | 65:35 |

Proposed Catalytic Cycle for the Henry Reaction:

Sources

- 1. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. researchgate.net [researchgate.net]

- 3. Copper(ii) induced oxidative modification and complexation of a schiff base ligand: synthesis, crystal structure, catalytic oxidation of aromatic hydrocarbons and DFT calculation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Spectroscopic and Biological Activity Studies of Zinc(II) Complexes of N1,N’4-bis((1E,2E)-2-(hydroxyimino)-1-(4-R)-phenylethylidene)terephthalohydrazide Schiff Base – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols for Bioconjugation Using 2-(aminomethyl)-3-pyridinecarboxaldehyde

Introduction: A Versatile Bifunctional Linker for Modern Bioconjugation

In the landscape of drug development and biological research, the precise and stable covalent linking of biomolecules is of paramount importance. Bifunctional crosslinkers are essential tools that facilitate these connections, enabling a wide range of applications from the construction of antibody-drug conjugates (ADCs) to the immobilization of proteins for diagnostic assays.[1] This guide introduces 2-(aminomethyl)-3-pyridinecarboxaldehyde, a versatile bifunctional linker poised for innovative applications in bioconjugation.

The unique structure of 2-(aminomethyl)-3-pyridinecarboxaldehyde, featuring both a primary amine and an aldehyde group on a pyridine scaffold, offers a dual reactivity that can be strategically employed in multi-step conjugation schemes. The aldehyde group provides a reactive handle for targeting primary amines, such as the side chain of lysine residues on proteins, through reductive amination.[2] This reaction proceeds via the formation of a Schiff base, which is subsequently reduced to a stable secondary amine linkage.[3] Concurrently, the aminomethyl group offers a nucleophilic site for reaction with various electrophilic functional groups, such as activated esters, allowing for the attachment of a wide array of payloads or reporter molecules.

This application note provides a comprehensive overview of the principles and protocols for utilizing 2-(aminomethyl)-3-pyridinecarboxaldehyde in bioconjugation, with a focus on leveraging its aldehyde functionality for the modification of proteins.

The Chemistry of Conjugation: Reductive Amination

The primary mechanism for conjugating 2-(aminomethyl)-3-pyridinecarboxaldehyde to a biomolecule containing primary amines is reductive amination. This robust and widely used bioconjugation strategy involves two key steps:

-

Schiff Base Formation: The aldehyde group of 2-(aminomethyl)-3-pyridinecarboxaldehyde reacts with a primary amine on the target biomolecule (e.g., the ε-amine of a lysine residue) to form a reversible imine, also known as a Schiff base.[4]

-

Reduction: The unstable Schiff base intermediate is then reduced to a stable, irreversible secondary amine bond using a mild reducing agent.[5]

Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this purpose as it is stable in aqueous solutions and selectively reduces the imine without affecting the aldehyde.[6]

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of a protein with 2-(aminomethyl)-3-pyridinecarboxaldehyde. It is important to note that these are starting points, and optimization of reaction conditions, such as molar ratios, pH, and incubation times, may be necessary for specific applications.

Protocol 1: General Procedure for Protein Conjugation via Reductive Amination

This protocol describes the conjugation of a protein with 2-(aminomethyl)-3-pyridinecarboxaldehyde, targeting the primary amine groups on the protein surface.

I. Reagents and Materials:

-

Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5

-

2-(aminomethyl)-3-pyridinecarboxaldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Reaction Buffer: 100 mM phosphate buffer, pH 7.0

-

Quenching solution: 1 M Tris-HCl, pH 7.5

-

Desalting columns or size-exclusion chromatography (SEC) system for purification

-

SDS-PAGE reagents and system for analysis

-

Mass spectrometer for characterization (optional)

II. Experimental Procedure:

-

Protein Preparation:

-

Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the Reaction Buffer.

-

If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

-

-

Conjugation Reaction:

-

Add a 10-50 molar excess of 2-(aminomethyl)-3-pyridinecarboxaldehyde to the protein solution. The optimal molar ratio should be determined empirically.

-

Gently mix the solution and incubate at room temperature for 30 minutes to allow for Schiff base formation.

-

Prepare a fresh solution of sodium cyanoborohydride in the Reaction Buffer at a concentration of 100 mM.

-

Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 10-20 mM.

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted aldehyde groups.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted 2-(aminomethyl)-3-pyridinecarboxaldehyde and reducing agent by size-exclusion chromatography (SEC) or using a desalting column.[7][]

-

Equilibrate the SEC column with a suitable storage buffer (e.g., PBS).

-

Load the reaction mixture onto the column and collect the fractions corresponding to the high molecular weight protein conjugate.[9]

-

Monitor the elution profile using UV absorbance at 280 nm.[7]

-

Protocol 2: Characterization of the Protein Conjugate

This protocol outlines the methods for confirming successful conjugation and characterizing the resulting bioconjugate.

I. SDS-PAGE Analysis:

-

Analyze the purified conjugate by SDS-PAGE under both reducing and non-reducing conditions.[10]

-

A successful conjugation will result in a shift in the molecular weight of the protein band compared to the unconjugated control.[11]

-

The presence of a smear or multiple bands may indicate heterogeneity in the conjugation.

II. Mass Spectrometry (MS) Analysis:

-

For a more precise characterization, analyze the conjugate by mass spectrometry.[10]

-

MS analysis can confirm the covalent attachment of the linker and provide information on the drug-to-antibody ratio (DAR) if a payload has been attached to the aminomethyl group.[12]

Data Presentation

The following table summarizes the key parameters for a typical bioconjugation reaction using 2-(aminomethyl)-3-pyridinecarboxaldehyde.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase reaction efficiency. |

| Linker:Protein Molar Ratio | 10:1 to 50:1 | This should be optimized for the specific protein and desired degree of labeling. |

| Reaction pH | 6.5 - 7.5 | A slightly acidic to neutral pH favors Schiff base formation. |

| Reducing Agent | Sodium Cyanoborohydride | Use a fresh solution. |

| Reducing Agent Concentration | 10-20 mM | |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation. |

| Reaction Time | 2-16 hours | Longer incubation times may increase conjugation efficiency. |

Visualizing the Workflow

The following diagram illustrates the general workflow for protein bioconjugation using 2-(aminomethyl)-3-pyridinecarboxaldehyde.

Caption: Two-step conjugation strategy.

Conclusion and Future Perspectives

2-(aminomethyl)-3-pyridinecarboxaldehyde represents a valuable tool for researchers in the field of bioconjugation. Its dual functionality opens up possibilities for creating novel and complex bioconjugates for a variety of applications in research, diagnostics, and therapeutics. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this versatile linker in your experimental workflows. As with any bioconjugation reagent, empirical optimization is key to achieving the desired outcome, and we encourage researchers to explore the full potential of this promising molecule.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. aboligo.com [aboligo.com]

- 12. lcms.cz [lcms.cz]

Technical Support Center: Optimizing 2-(Aminomethyl)-3-Pyridinecarboxaldehyde Condensation Workflows

Welcome to the Advanced Synthesis Support Center. The condensation of 2-(aminomethyl)-3-pyridinecarboxaldehyde (2-AMPC) to form fused bicyclic imines (e.g., 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine) is a critical transformation in the development of novel pharmacophores and coordination ligands. However, researchers frequently encounter catastrophic yield losses due to the inherent instability of the free amino-aldehyde.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yield and prevent unwanted polymerization.

Workflow & Pathway Visualization

Reaction pathways of 2-AMPC highlighting the critical need for dilution to prevent polymerization.

Troubleshooting FAQs

Q1: My condensation reaction yields an intractable, insoluble tar instead of the desired cyclized imine. What is causing this, and how do I prevent it? Causality: You are observing competing intermolecular kinetics. The primary amine is highly nucleophilic, and the pyridine-3-carboxaldehyde is a strong electrophile. At standard reaction concentrations (>0.1 M), intermolecular collisions outpace the rate of intramolecular cyclization. This leads to the rapid formation of poly-Schiff base oligomers, which precipitate as an insoluble tar1[1]. Solution: Implement the High Dilution Principle . Maintain the active concentration of the free amino-aldehyde below 0.01 M. If scaling up, use a syringe pump to continuously add the precursor to a large volume of solvent over 12–24 hours, ensuring the intermediate cyclizes before it can encounter another molecule.

Q2: The starting material seems to degrade on the shelf before I even start the experiment. How should I handle 2-AMPC? Causality: Free 2-AMPC is thermodynamically unstable and will spontaneously self-condense or oxidize upon exposure to ambient humidity and oxygen. Solution: Never store the free amino-aldehyde. Instead, synthesize or purchase a protected precursor, such as N-Boc-2-(aminomethyl)-3-pyridinecarboxaldehyde2[2]. Perform an in situ deprotection immediately prior to the cyclization step. This ensures the reactive species is only generated under controlled, highly dilute conditions.

Q3: The reaction reaches an equilibrium with incomplete conversion. How do I drive the imine formation to 100% yield? Causality: Schiff base condensation is a reversible reaction that produces one equivalent of water. In polar solvents, or if ambient moisture is present, the equilibrium prevents complete conversion3[3]. Solution: Actively remove water from the system. For this specific pyridine derivative, activated 4Å molecular sieves are highly recommended over azeotropic distillation (Dean-Stark), as prolonged heating can cause the fused imine to decompose.

Q4: I have full conversion in the crude NMR, but I lose all my product during silica gel chromatography. Why? Causality: The resulting cyclic imine (pyrrolopyridine derivative) is highly sensitive to hydrolysis on the acidic surface of standard silica gel. Solution: Avoid standard silica. Purify the product using basic alumina chromatography. Alternatively, if the imine is merely an intermediate for a drug scaffold, bypass isolation entirely and perform a reductive amination in situ using NaBH(OAc)₃ to yield the stable secondary amine4[4].

Quantitative Data: Water Removal Strategies

| Water Removal Strategy | Recommended Concentration Limit | Typical Yield Increase | Mechanistic Advantage | Drawbacks / Risks |

| Activated 4Å Molecular Sieves | < 0.05 M | +40-50% | Scavenges water at RT, shifting equilibrium without thermal stress. | Can trap product in pores; requires thorough washing during filtration. |

| Dean-Stark Apparatus (Toluene) | < 0.01 M | +20-30% | Continuous physical removal of water via azeotrope. | Requires sustained reflux (~110°C), risking thermal degradation of the imine. |

| Chemical Dehydrants (MgSO₄) | < 0.1 M | +5-10% | Easy to handle, mild conditions. | Weak driving force; insufficient for sterically hindered or highly reversible imines. |

Self-Validating Experimental Protocol

High-Yield Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine via In Situ Deprotection This protocol utilizes a protected precursor to bypass the instability of the free amino-aldehyde, applying high dilution to favor intramolecular cyclization over polymerization5[5].

Step 1: Deprotection of the Precursor

-

Dissolve 1.0 mmol of N-Boc-2-(aminomethyl)-3-pyridinecarboxaldehyde in 10 mL of anhydrous dichloromethane (DCM).

-

Add 2.0 mL of Trifluoroacetic Acid (TFA) dropwise at 0°C.

-

Stir at room temperature for 1 hour.

-

Self-Validation Checkpoint: Perform TLC (UV active). The starting material spot (Rf ~0.6 in 1:1 Hexane/EtOAc) must completely disappear, replaced by baseline material (the TFA salt).

Step 2: High-Dilution Setup

-

Evaporate the DCM and excess TFA under reduced pressure to yield the crude amino-aldehyde TFA salt. Do not attempt to isolate or store the free base.

-

In a separate 250 mL round-bottom flask, add 100 mL of anhydrous toluene (establishing a 0.01 M dilution factor) and 2.0 g of freshly flame-dried 4Å molecular sieves.

Step 3: In Situ Neutralization and Cyclization

-

Dissolve the crude TFA salt in 5 mL of anhydrous DMF and load it into a syringe.

-

Add 5.0 mmol of N,N-Diisopropylethylamine (DIPEA) to the toluene flask to act as a neutralizing base.

-

Using a syringe pump, add the TFA salt solution to the vigorously stirring toluene/DIPEA mixture over 4 hours at room temperature.

-

Causality Note: Slow addition ensures that as soon as the amine is liberated by the DIPEA, it undergoes intramolecular cyclization before it can collide with another reactive molecule.

-

Step 4: Reaction Monitoring and Isolation

-

Stir for an additional 8 hours at room temperature.

-

Self-Validation Checkpoint: Extract a 0.1 mL aliquot, filter, and run a crude ¹H-NMR. Confirm the disappearance of the aldehyde proton (~10.1 ppm) and the appearance of the imine proton (~8.4 ppm).

-

Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the pad thoroughly with ethyl acetate to recover any product trapped in the pores.

-

Concentrate the filtrate and purify immediately via basic alumina chromatography (avoid silica to prevent hydrolysis).

References

-

Designing Spherical Sucrose-Derived Hard Carbon Materials with Abundant Closed Pores via Amino-Aldehyde Condensation. ACS Energy & Fuels. 1

-

Synthesis, characterization and biological study of Cu(II) complexes of aminopyridine and (aminomethyl)pyridine Schiff bases. ResearchGate. 3

-

US5929097A - Preparation and use of ortho-sulfonamido aryl hydroxamic acids as matrix metalloproteinase and tace inhibitors. Google Patents. 5

-

3-((3-Pyridylmethyl)amino)propanol|CAS 6951-00-4. Benchchem. 4

-

NOVEL REAGENTS AND CATALYSTS FOR FACILITATING SYNTHESIS. Sigma-Aldrich. 2

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-((3-Pyridylmethyl)amino)propanol|CAS 6951-00-4 [benchchem.com]

- 5. US5929097A - Preparation and use of ortho-sulfonamido aryl hydroxamic acids as matrix metalloproteinase and tace inhibitors - Google Patents [patents.google.com]

optimal purification methods for 2-(aminomethyl)-3-pyridinecarboxaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation of bifunctional molecules.

Working with 2-(aminomethyl)-3-pyridinecarboxaldehyde presents a classic "Amino-Aldehyde Paradox." You are dealing with a highly electrophilic carbonyl group and a highly nucleophilic primary amine on the same molecular scaffold. Left unchecked, these functional groups will spontaneously react with one another, leading to rapid degradation.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind these failures and provide field-proven, self-validating protocols to ensure the structural integrity of your compound.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my synthesized 2-(aminomethyl)-3-pyridinecarboxaldehyde turn into an insoluble polymeric goo during standard silica gel chromatography? The Causality: The degradation you are observing is due to spontaneous intermolecular self-condensation[1]. When you load the free base onto a standard silica gel column, two things happen. First, the silica surface concentrates the molecules, drastically increasing the likelihood of intermolecular collisions. Second, the slightly acidic silanol groups on the silica hydrogen-bond with the aldehyde, increasing its electrophilicity. The free primary amine of one molecule attacks the activated aldehyde of a neighboring molecule, rapidly forming a Schiff base (imine)[2]. This process cascades into irreversible oligomerization and polymerization.

Q2: If silica gel destroys the free base, what is the optimal method to isolate this compound? The Causality: The most robust strategy is Nucleophile Masking via Protonation . By immediately treating the crude reaction mixture with an anhydrous acid (such as HCl), the primary amine is protonated to form an ammonium cation ( −NH3+ ). This completely removes the nitrogen's lone pair, shutting down its nucleophilicity and preventing the aldol-like or imine condensation pathways[3]. The resulting hydrochloride salt is highly crystalline, stable, and can be isolated via direct precipitation, bypassing the need for chromatography entirely.

Q3: I need the free base for a downstream reductive amination. How do I proceed if the free base is inherently unstable? The Causality: You must never store the free base. If your downstream chemistry requires it, you should utilize a Transient Protection Strategy . By reacting the crude mixture with Boc-anhydride ( Boc2O ), you sterically and electronically mask the amine. The Boc-protected amino-aldehyde is perfectly stable and can be purified using standard normal-phase chromatography without loss of structural integrity[4],[5]. Once purified, you can deprotect it in situ immediately prior to your next reaction, or isolate it as the stable HCl salt.

Part 2: Mechanistic & Workflow Visualizations

Mechanistic divergence of the amino-aldehyde: irreversible degradation vs. salt stabilization.

Step-by-step workflow for transient Boc-protection and purification of the amino-aldehyde.

Part 3: Quantitative Comparison of Purification Strategies

To assist in selecting the correct approach for your specific scale and downstream requirements, consult the comparative data below:

| Purification Strategy | Mechanism of Stabilization | Typical Recovery Yield | Purity (HPLC) | Shelf-Life (-20°C) |

| Direct Silica Chromatography | None (Highly prone to oligomerization) | < 15% | < 50% | < 24 hours |

| Direct HCl Salt Precipitation | Amine protonation (Nucleophile masking) | 75 - 85% | > 98% | > 1 year |

| N-Boc Protection + Chromatography | Steric/electronic masking of amine | 60 - 70% (Over 2 steps) | > 99% | > 2 years (As Boc) |

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Direct Hydrochloride Salt Precipitation (Recommended for Scale-Up)

This protocol is a self-validating system: the successful formation of a crisp, filterable solid confirms that self-condensation has been outcompeted by protonation.

-

Solubilization: Dissolve the crude, freshly synthesized 2-(aminomethyl)-3-pyridinecarboxaldehyde in anhydrous Methyl tert-butyl ether (MTBE) to achieve a concentration of approximately 0.1 M.

-

Thermal Control: Transfer the flask to an ice bath (0 °C) and maintain under a strict argon atmosphere to prevent oxidative degradation of the aldehyde.

-

Protonation: Slowly add 1.1 equivalents of a standardized 4M HCl in dioxane solution dropwise while stirring vigorously.

-

Validation Check: You will observe the immediate formation of a white to off-white precipitate. This visual cue confirms the successful generation of the insoluble hydrochloride salt.

-

Maturation: Continue stirring for an additional 30 minutes at 0 °C to ensure complete precipitation and maximize your yield.

-

Isolation: Filter the precipitate rapidly through a sintered glass funnel under a blanket of argon (the salt can be hygroscopic).

-

Washing & Drying: Wash the filter cake with cold, anhydrous MTBE (3 × 10 mL) to strip away unreacted non-polar impurities. Dry the solid in a vacuum desiccator over P2O5 overnight.

Protocol B: Transient N-Boc Protection & Flash Chromatography (Recommended for High Purity)

Use this protocol if your crude mixture contains complex polar impurities that co-precipitate during Protocol A.

-

Protection: Dissolve the crude amino-aldehyde in anhydrous dichloromethane (DCM) at 0 °C. Add 1.2 equivalents of triethylamine ( Et3N ), followed by the dropwise addition of 1.1 equivalents of Di-tert-butyl dicarbonate ( Boc2O ) dissolved in DCM.

-

Reaction Monitoring: Warm the reaction to room temperature and stir for 2 hours. Self-Validation: Spot the reaction on a TLC plate and stain with Ninhydrin. The disappearance of the active primary amine (no purple spot) confirms complete protection.

-

Workup: Quench the reaction with saturated aqueous NH4Cl , extract with DCM, dry the organic layer over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Chromatography: Purify the Boc-protected intermediate via standard normal-phase silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient. The Boc-protected compound is completely stable on silica[5].

-

Deprotection & Isolation: To recover the active compound, dissolve the pure Boc-intermediate in DCM at 0 °C and add 10 equivalents of 4M HCl in dioxane. Stir for 1 hour until gas evolution ( CO2 ) ceases. Concentrate under reduced pressure to yield the analytically pure 2-(aminomethyl)-3-pyridinecarboxaldehyde hydrochloride salt.

References

-

One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condensation - oaepublish.com - 3

-

A kinetic and mechanistic study of the amino acid catalyzed aldol condensation of acetaldehyde in aqueous and salt solutions - nih.gov - 2

-

A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - rsc.org - 4

-

Polyamine-Derived Aminoaldehydes and Acrolein: Cytotoxicity, Reactivity and Analysis of the Induced Protein Modifications - mdpi.com - 1

-

Solution-phase automated synthesis of an α-amino aldehyde as a versatile intermediate - beilstein-journals.org -5

Sources

- 1. mdpi.com [mdpi.com]

- 2. A kinetic and mechanistic study of the amino acid catalyzed aldol condensation of acetaldehyde in aqueous and salt solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]

- 5. BJOC - Solution-phase automated synthesis of an α-amino aldehyde as a versatile intermediate [beilstein-journals.org]

troubleshooting solubility issues of 2-(aminomethyl)-3-pyridinecarboxaldehyde in organic solvents

Welcome to the technical support center for 2-(aminomethyl)-3-pyridinecarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and solubility of this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Understanding the Molecule: Key Physicochemical Characteristics

2-(aminomethyl)-3-pyridinecarboxaldehyde is a bifunctional molecule featuring a basic aminomethyl group and a reactive aldehyde on a pyridine ring. This unique structure governs its solubility, stability, and reactivity. The pyridine nitrogen and the primary amine can act as hydrogen bond acceptors and donors, respectively, while the aldehyde group contributes to the molecule's polarity.